molecular formula C6H15Sb B145427 tert-Butyl(dimethyl)stibane CAS No. 138260-00-1

tert-Butyl(dimethyl)stibane

Cat. No.: B145427
CAS No.: 138260-00-1
M. Wt: 208.94 g/mol
InChI Key: QQRKOFXRIWEHIV-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)stibane, with the chemical formula (CH₃)₂Sb-C(CH₃)₃, is an organoantimony compound characterized by a central antimony (Sb) atom bonded to two methyl groups and a bulky tert-butyl group. This compound belongs to the broader class of stibanes (SbR₃), which exhibit diverse structural and electronic properties depending on their substituents. The tert-butyl group introduces significant steric hindrance, influencing the molecule’s conformation, stability, and reactivity.

Properties

CAS No.

138260-00-1

Molecular Formula

C6H15Sb

Molecular Weight

208.94 g/mol

IUPAC Name

tert-butyl(dimethyl)stibane

InChI

InChI=1S/C4H9.2CH3.Sb/c1-4(2)3;;;/h1-3H3;2*1H3;

InChI Key

QQRKOFXRIWEHIV-UHFFFAOYSA-N

SMILES

CC(C)(C)[Sb](C)C

Canonical SMILES

CC(C)(C)[Sb](C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The Sb–C bond in tert-butyl(dimethyl)stibane is significantly shorter than Sb–S (2.43 Å) or Sb–Se (2.57 Å) bonds in the chalcogen analogs, reflecting stronger covalent interactions between Sb and carbon .
  • The C–Sb–C bond angle (~95°) is slightly larger than C–Sb–S (94.5°) or C–Sb–Se (93.8°), likely due to steric repulsion from the bulky tert-butyl group.

Electronic and Reactivity Differences

  • Electronegativity Effects : The electronegativity of substituents (S > Se > C) influences the Sb center’s electron density. The tert-butyl group, being electron-donating, increases Sb’s nucleophilicity compared to the electron-withdrawing S/Se groups.
  • Thermal Stability : Bulky alkyl groups like tert-butyl enhance thermal stability by shielding the Sb center from decomposition pathways. In contrast, chalcogen-substituted stibanes are more prone to oxidation or ligand exchange reactions .

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